molecular formula C47H70O14 B14800790 AvermectinB1b

AvermectinB1b

Cat. No.: B14800790
M. Wt: 859.0 g/mol
InChI Key: ZFUKERYTFURFGA-SZEMQMNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B1b is a naturally occurring compound produced by the soil bacterium Streptomyces avermitilis. It belongs to the avermectin family, which are macrocyclic lactone derivatives known for their potent anthelmintic and insecticidal properties . . These compounds have been widely used in agriculture and medicine to control parasitic infections and pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: Avermectin B1b is primarily produced through the fermentation of Streptomyces avermitilis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production can be enhanced by optimizing the culture conditions using techniques such as high-throughput screening and fluorescence-activated cell sorting .

Industrial Production Methods: Industrial production of avermectin B1b involves large-scale fermentation followed by extraction and purification. The fermentation broth is typically treated with solvents like methanol to extract the compound. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to separate and purify avermectin B1b .

Chemical Reactions Analysis

Types of Reactions: Avermectin B1b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include various derivatives of avermectin B1b, which may have enhanced biological activity or reduced side effects .

Scientific Research Applications

Mechanism of Action

Avermectin B1b exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding causes an influx of chloride ions, leading to hyperpolarization and subsequent paralysis of the neuromuscular system . The compound also has minor effects on gamma-aminobutyric acid (GABA) receptors . These actions make it highly effective against a broad range of parasitic nematodes and arthropods.

Comparison with Similar Compounds

Avermectin B1b is part of a larger family of avermectins, which includes compounds like ivermectin, selamectin, doramectin, and eprinomectin . These compounds share a similar macrocyclic lactone structure but differ in their specific functional groups and biological activities. For example:

Avermectin B1b is unique in its specific binding affinity and efficacy, making it a valuable compound in both agricultural and medical applications.

Properties

Molecular Formula

C47H70O14

Molecular Weight

859.0 g/mol

IUPAC Name

(6S,24'S)-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/t25?,27?,29?,30?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,46-,47-/m1/s1

InChI Key

ZFUKERYTFURFGA-SZEMQMNCSA-N

Isomeric SMILES

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C(C)C)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Origin of Product

United States

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